molecular formula C13H16BrNO2 B141010 tert-Butyl 5-bromoindoline-1-carboxylate CAS No. 261732-38-1

tert-Butyl 5-bromoindoline-1-carboxylate

Cat. No.: B141010
CAS No.: 261732-38-1
M. Wt: 298.18 g/mol
InChI Key: UOCVSZYBRMGQOL-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromoindoline-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a bromine atom at the 5-position and a tert-butyl ester group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes and proteins during its synthesis . The nature of these interactions is likely dependent on the specific conditions of the reaction, including the presence of other molecules and environmental factors.

Molecular Mechanism

It is known to undergo a Sonogashira coupling reaction, which could potentially influence its interactions with biomolecules

Preparation Methods

The synthesis of tert-Butyl 5-bromoindoline-1-carboxylate typically involves the reaction of 5-bromoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for a few hours . The mixture is then diluted with water and extracted to obtain the desired product.

Reaction Scheme: [ \text{5-Bromoindoline} + \text{(Boc)2O} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

tert-Butyl 5-bromoindoline-1-carboxylate undergoes various chemical reactions, including:

Example Reaction: [ \text{this compound} + \text{N,N-diisopropylprop-2-ynylamine} \xrightarrow{\text{Pd catalyst}} \text{Propargylic diisopropylamine} ]

Scientific Research Applications

tert-Butyl 5-bromoindoline-1-carboxylate is used in various scientific research applications:

Comparison with Similar Compounds

tert-Butyl 5-bromoindoline-1-carboxylate can be compared with other indoline derivatives, such as:

    tert-Butyl 5-bromoindole-1-carboxylate: Similar structure but with an indole ring instead of indoline.

    tert-Butyl 6-bromoindoline-1-carboxylate: Bromine atom at the 6-position instead of the 5-position.

    tert-Butyl 5-fluoroindoline-1-carboxylate: Fluorine atom instead of bromine at the 5-position.

These compounds share similar reactivity patterns but differ in their electronic and steric properties, which can influence their applications in synthesis and medicinal chemistry.

Biological Activity

Tert-butyl 5-bromoindoline-1-carboxylate is a compound belonging to the indoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16BrNO2
  • CAS Number : 765315-30-8

The compound features a bromine atom at the 5-position of the indoline ring and a tert-butyl ester at the carboxylic acid position, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves bromination of indoline derivatives followed by esterification. A common method includes reacting 5-bromoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes, leading to modulation of their activities. The compound has been shown to bind selectively to certain targets, influencing cellular processes such as apoptosis and enzyme inhibition .

Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on specific enzymes. For instance, it has been evaluated for its potential as an inhibitor of caspases, which are critical in apoptosis. The compound demonstrated significant inhibition at varying concentrations, with a notable pIC50 value indicating its potency .

Enzyme TargetpIC50 ValueConcentration (μM)
Caspase 25.2812.5
Caspase 36.15125

This data suggests that this compound can effectively modulate apoptotic pathways, making it a candidate for further therapeutic exploration.

Anticancer Activity

In a study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, leading to cell death through apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of the compound in vitro. Results showed that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

To understand the specificity and efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 5-bromoindole-1-carboxylateSimilar indole structureModerate anticancer activity
Tert-butyl 7-bromoindoline-1-carboxylateDifferent substitution patternReduced enzyme inhibition

This table highlights the unique attributes of this compound that may enhance its biological activity compared to structurally similar compounds.

Properties

IUPAC Name

tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCVSZYBRMGQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619065
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261732-38-1
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261732-38-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4 g (20 mmol) 5-bromo-indoline in 50 ml CH2Cl2 were treated with 4.4 g (20 MMOL) di.-tert.-butyldicarbonate at RT over night. The reaction mixture was concentrated in vacuo and triturated with hexane to yield 5.3 g (89%) 5-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester as colorless solid, MS: 297 (M, 1Br).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tert.-butyldicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromoindoline (3.96 g, 20 mmol), di-t-butylcarbonate (4.37 g, 20 mmol), 4-dimethylaminopyridine (2.69 g, 22 mmol) and CH3CN (50 mL) were mixed and stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (300 mL) and the organic solution was washed successively with water (50 mL), a 1 N HCl solution (50 mL), a saturated NaHCO3 solution (2×50 mL) and brine (25 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a solid. Trituration with hexane and drying in vacuo provided a white solid (2.26 g, 38% yield): 1H NMR (DMSO-d6, 300 MHz): 7.36 (s, 1H), 7.29 (d, 2H, J=7), 3.86 (t, 2H, J=7), 3.04 (t, 2H, J=7), 1.48 (s, 9H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
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Quantity
50 mL
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2.69 g
Type
catalyst
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Name
Quantity
300 mL
Type
solvent
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Name
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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